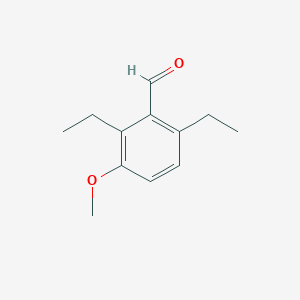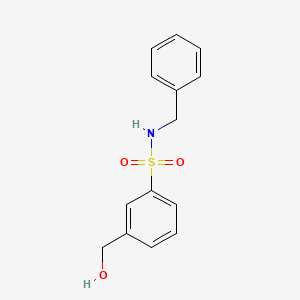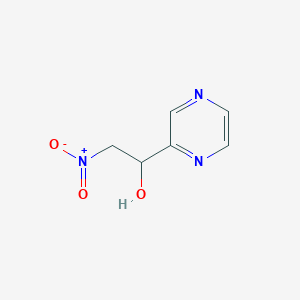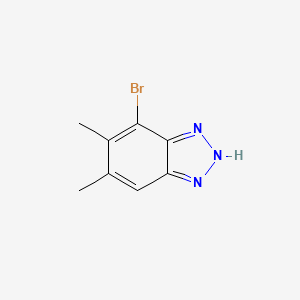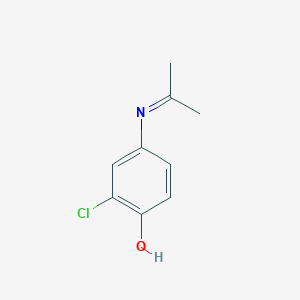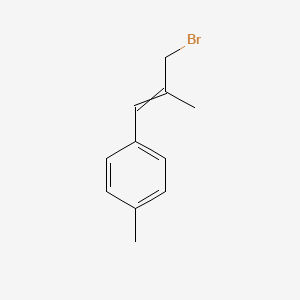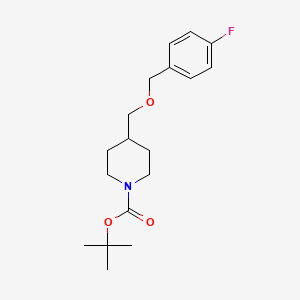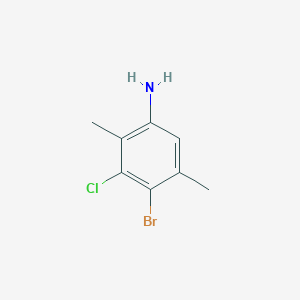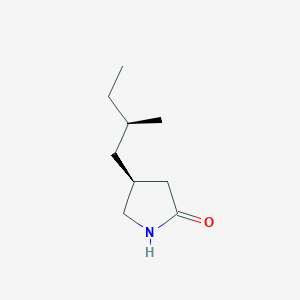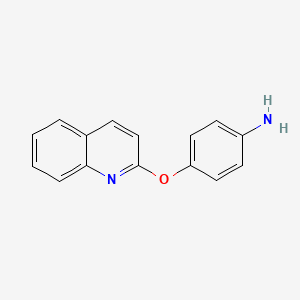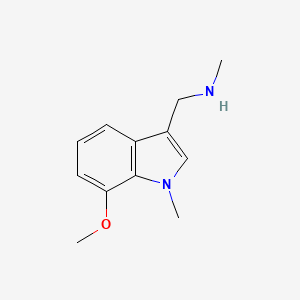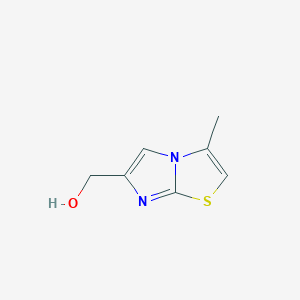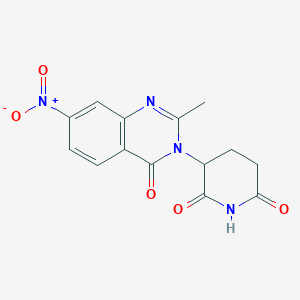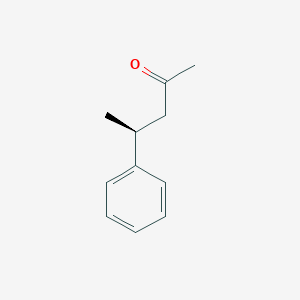
(S)-4-Phenylpentan-2-one
Overview
Description
(S)-4-Phenylpentan-2-one is an organic compound with the molecular formula C11H14O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) designation indicates the specific stereoisomer. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-4-Phenylpentan-2-one can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-phenyl-2-pentanone using chiral catalysts. Another method includes the enantioselective hydrogenation of 4-phenyl-2-pentenoic acid derivatives.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure the production of the desired stereoisomer with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
(S)-4-Phenylpentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Phenylpentan-2-one involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the compound’s functional groups.
Comparison with Similar Compounds
4-Phenyl-2-butanone: Similar structure but with a shorter carbon chain.
4-Phenyl-2-hexanone: Similar structure but with a longer carbon chain.
4-Phenyl-2-pentanol: The alcohol derivative of 4-Phenyl-2-pentanone.
Uniqueness: (S)-4-Phenylpentan-2-one is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and in the production of enantiomerically pure pharmaceuticals.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(4S)-4-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3/t9-/m0/s1 |
InChI Key |
SYOVWIRLZABVDO-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C)C1=CC=CC=C1 |
Canonical SMILES |
CC(CC(=O)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
